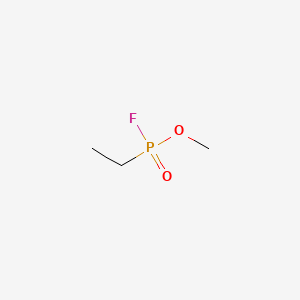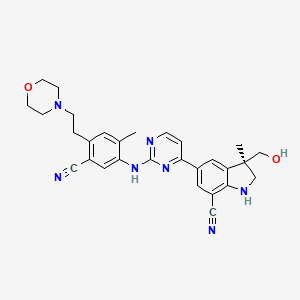![molecular formula C16H14F3NO B14753761 1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol CAS No. 794-46-7](/img/structure/B14753761.png)
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol typically involves the reaction of 3-(trifluoromethyl)aniline with an appropriate indenone derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used in the synthesis of such compounds, involving the use of boron reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with signaling pathways involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Another trifluoromethylbenzene derivative with similar chemical properties.
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid: A compound with two trifluoromethyl groups and similar reactivity.
Uniqueness
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol is unique due to its specific structure, which combines the trifluoromethyl group with an inden-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
794-46-7 |
|---|---|
Fórmula molecular |
C16H14F3NO |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)11-5-3-6-12(9-11)20-15-13-7-2-1-4-10(13)8-14(15)21/h1-7,9,14-15,20-21H,8H2 |
Clave InChI |
QTBPVJOHAFKPAU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C2=CC=CC=C21)NC3=CC=CC(=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



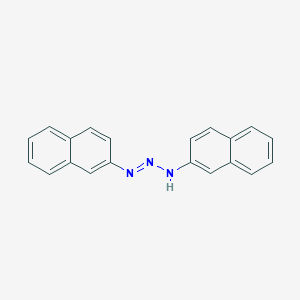
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
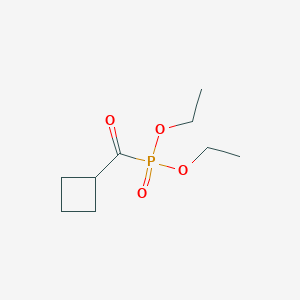
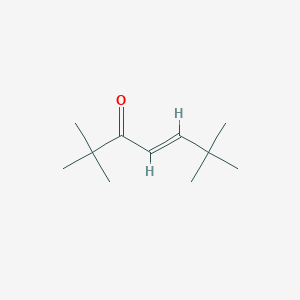
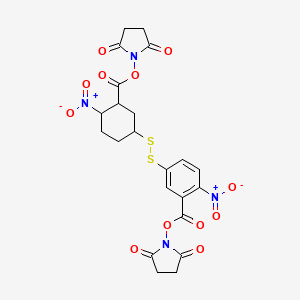
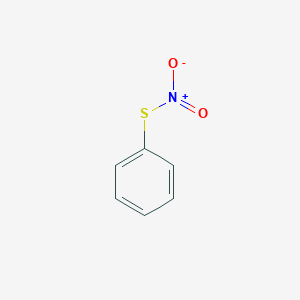
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
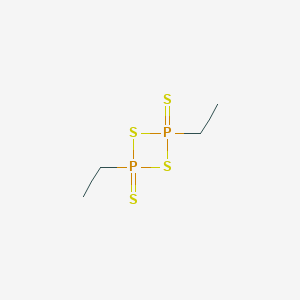
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
